molecular formula C6H7Cl2N3O2 B2789210 (3-Chloro-4-nitrophenyl)hydrazine hydrochloride CAS No. 2155852-50-7

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride

Cat. No. B2789210
CAS RN: 2155852-50-7
M. Wt: 224.04
InChI Key: XJCQTMCLCYJGPB-UHFFFAOYSA-N
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Description

“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” is a synthetic compound . Its molecular formula is C6H7Cl2N3O2 , and it has an average mass of 224.045 Da and a monoisotopic mass of 222.991531 Da .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-nitro-aniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour . This is followed by a reaction with hydrogen chloride and tin (II) chloride in water at 0°C for 2 hours .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” consists of a phenyl ring substituted with a nitro group at the 4-position and a hydrazine group at the 3-position . The compound also contains a chloride ion, which forms an ionic bond with the nitrogen atom of the hydrazine group .

Scientific Research Applications

Basic Raw Material

“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used as a basic raw material in the production of various chemicals. It is particularly useful in the production of dyes and fluorescent dyes .

Organic Synthesis Intermediate

This compound also serves as an intermediate in organic synthesis . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.

Explosives Manufacturing

Interestingly, “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used in the manufacturing of explosives . It can be used to prepare explosives, pyrotechnic products, and propellants.

Pharmaceutical Testing

“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used for pharmaceutical testing . High-quality reference standards of this compound can provide accurate results in pharmaceutical research and development.

Research and Industry Applications

“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride”, also known as CNPH-HCl, is a synthetic compound that has been extensively studied for its potential applications in various fields of research and industry.

Toxicology Studies

Due to its toxic properties, “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used in toxicology studies . It can help in understanding the effects of acute toxicity through various routes of exposure such as dermal, inhalation, and oral.

Safety and Hazards

While specific safety and hazard information for “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” is not available, similar compounds such as 4-nitrophenylhydrazine are known to be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Mechanism of Action

Target of Action

The primary targets of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride are aldehydes and ketones . These compounds are crucial in various biochemical reactions and pathways, playing roles in energy production, signal transduction, and other cellular processes.

Mode of Action

(3-Chloro-4-nitrophenyl)hydrazine hydrochloride interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon in aldehydes or ketones . This results in the formation of a hydrazone, a compound with a nitrogen-nitrogen double bond .

Result of Action

The primary result of the action of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride is the formation of hydrazones . These compounds can have various effects at the molecular and cellular levels, depending on the specific aldehyde or ketone they interact with.

Action Environment

The action of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the nucleophilic addition reaction . Additionally, temperature and solvent conditions can also influence the reaction rate and the stability of the compound . .

properties

IUPAC Name

(3-chloro-4-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c7-5-3-4(9-8)1-2-6(5)10(11)12;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCQTMCLCYJGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2155852-50-7
Record name (3-chloro-4-nitrophenyl)hydrazine hydrochloride
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